4-Bromo-5-methylpicolinonitrile
Overview
Description
4-Bromo-5-methylpicolinonitrile is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, which is further substituted with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpicolinonitrile typically involves the bromination of 5-methylpicolinonitrile. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.
Industrial Production Methods: . The process requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylpicolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methylpicolinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the manufacturing of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-Bromo-5-methylpicolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-5-methylpicolinonitrile
4-Bromo-6-methylpicolinonitrile
4-Iodo-5-methylpicolinonitrile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQBOHVZSQPJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735037 | |
Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353856-72-0 | |
Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.